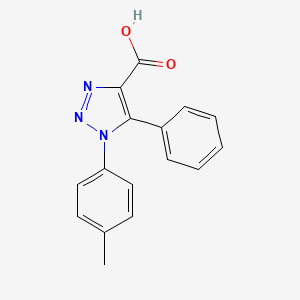

1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-Methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound featuring a carboxylic acid group at position 4, a phenyl substituent at position 5, and a 4-methylphenyl group at position 1. Its structure enables diverse applications in coordination chemistry, medicinal chemistry, and materials science due to the electron-rich triazole ring and the reactive carboxylic acid moiety.

Properties

IUPAC Name |

1-(4-methylphenyl)-5-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-7-9-13(10-8-11)19-15(12-5-3-2-4-6-12)14(16(20)21)17-18-19/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYMZFDJNFEMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific conditions for this reaction often include the use of copper(I) catalysts and mild reaction temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: This compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.

Industry: It is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazole-4-carboxylic acid scaffold is highly modular. Key structural variations among analogs include:

- Substituents at position 1 :

- 1-(4-Ethoxyphenyl) : Forms a 5-formyl derivative (1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) with ring-chain tautomerism, where the open aldehyde form predominates (~80%) in solution .

- 1-(4-Chlorophenyl) : As in 7b (1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid), the electron-withdrawing Cl group enhances acidity and influences crystal packing via C–H⋯Cl interactions .

- 1-(4-Fluorophenyl) : Fluorine’s electronegativity improves metabolic stability and bioavailability, as seen in derivatives like 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid .

- Substituents at position 5 :

- Phenyl : Enhances π-π stacking interactions, as in the target compound and 7a/7b .

- Methyl : Reduces steric hindrance, facilitating metal coordination (e.g., Mn complexes with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) .

- Formyl : Introduces tautomerism, as in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, where the open aldehyde form dominates .

Table 1: Key Structural and Physical Properties

Chemical and Physical Behavior

- Tautomerism : 5-Formyl derivatives exhibit ring-chain tautomerism (open aldehyde vs. cyclic hemiacetal), absent in phenyl- or methyl-substituted analogs .

- Decarboxylation : Heating 1,2,3-triazole-4-carboxylic acids above 175°C leads to CO₂ loss, a trait shared across the series .

- Coordination Chemistry : The carboxylic acid group facilitates metal binding. For example, Mn and Cu complexes form with 5-methyl-1-phenyl analogs .

Biological Activity

1-(4-Methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry and pharmacology. The biological activity of this compound is primarily attributed to its ability to interact with biological targets, leading to anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The structure of 1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid can be represented as follows:

This structure features a triazole ring that is known for its reactivity and ability to form coordination complexes with metal ions.

Synthesis

The synthesis of this compound typically involves the "click" chemistry approach, where azides and alkynes are combined under copper(I) catalysis to form the triazole ring. The reaction conditions are optimized to achieve high yields and purity, making it suitable for further biological evaluation.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. For instance:

- Case Study : A study evaluated various triazole derivatives for their antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Among these compounds, those containing the triazole moiety showed IC50 values ranging from 1.1 μM to 4.24 μM against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

These results indicate that modifications on the triazole scaffold can enhance anticancer activity.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored. Compounds similar to 1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid were tested against common pathogens like Escherichia coli and Staphylococcus aureus. The results showed promising inhibition zones, suggesting effective antimicrobial properties .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential in reducing inflammation. Mechanistic studies suggest that it may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

The mechanism by which 1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects may involve:

- Enzyme Inhibition : It can inhibit key enzymes involved in cancer proliferation and inflammation.

- Metal Coordination : The presence of nitrogen atoms in the triazole ring allows for coordination with metal ions, potentially enhancing its biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the carboxylic acid group. Derivatives, such as carboxamides, are typically prepared by reacting the carboxylic acid with thionyl chloride (to form the acyl chloride intermediate) and subsequent coupling with amines under inert conditions. For example, demonstrates the synthesis of carboxamide derivatives using this approach . Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side reactions like decarboxylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).

- ¹H/¹³C NMR : Assigns substituent environments (e.g., methylphenyl protons at δ ~2.3 ppm, aromatic protons in the triazole-adjacent phenyl group).

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns. and highlight the use of these techniques for structural validation .

Q. How does the presence of the carboxylic acid group influence the compound’s reactivity?

- Methodological Answer : The carboxylic acid enables derivatization (e.g., esterification, amidation) and metal coordination. For instance, in , the acid is converted to carboxamides for biological testing . Protonation/deprotonation at the carboxylate can also affect solubility and hydrogen-bonding interactions, as seen in crystal structures stabilized by N–H···O bonds .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include low electron density for light atoms (e.g., hydrogen) and twinning in crystals. Using SHELXL ( ), researchers can apply restraints for anisotropic displacement parameters and leverage high-resolution data (e.g., synchrotron sources) to refine hydrogen positions. For example, reports a data-to-parameter ratio of 17.0 and R factor of 0.063 in a related triazole structure .

Q. How can substituent electronic effects (e.g., methyl vs. halogen) be systematically analyzed to predict biological activity?

- Methodological Answer :

- Computational Studies : DFT calculations (e.g., Mulliken charges) to compare electron-withdrawing/donating effects of substituents.

- Comparative SAR : Synthesize analogs (e.g., 4-chlorophenyl or 4-bromophenyl variants, as in ) and test against biological targets. notes that trifluoromethyl groups enhance lipophilicity and activity, suggesting methylphenyl may balance solubility and target binding .

Q. What experimental strategies are recommended for studying hydrogen-bonding interactions in supramolecular assemblies of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve intermolecular interactions (e.g., O–H···N between carboxylic acid and triazole).

- Thermal Analysis : DSC/TGA to assess stability of hydrogen-bonded networks.

- Solution Studies : Titration calorimetry (ITC) to quantify binding constants with complementary ligands. highlights intramolecular N–H···O bonds stabilizing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.